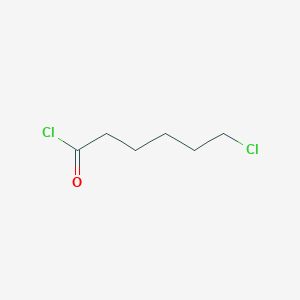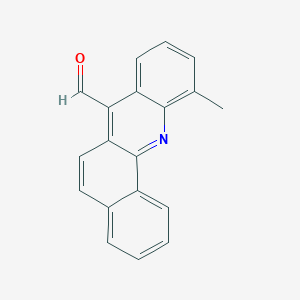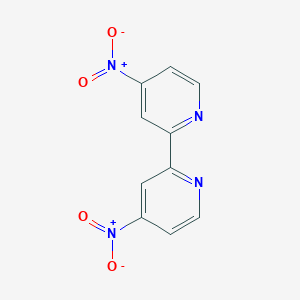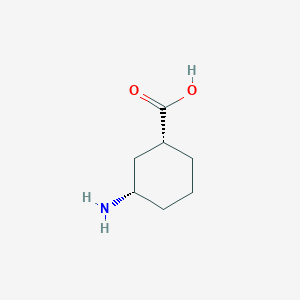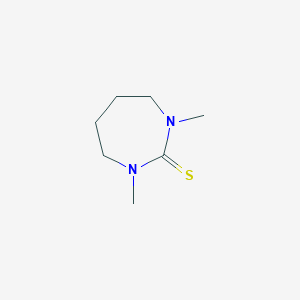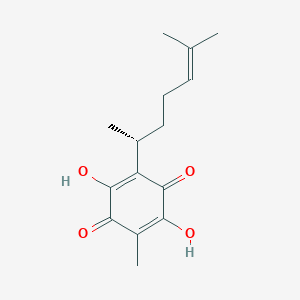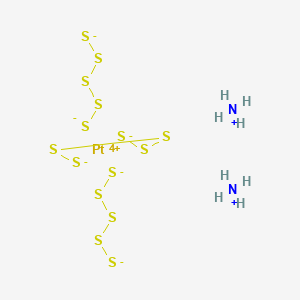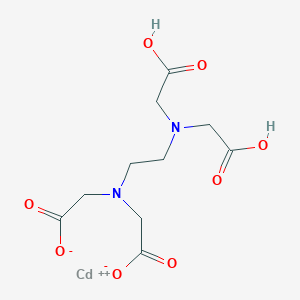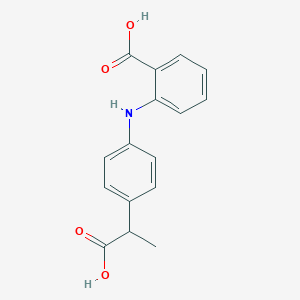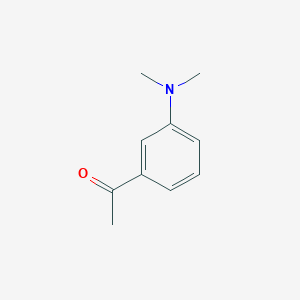
3'-Dimethylaminoacetophenone
Vue d'ensemble
Description
3'-Dimethylaminoacetophenone is a chemical compound that is related to various research areas, including the synthesis of heterocyclic systems and the analysis of biological fluids. Although the provided papers do not directly discuss 3'-Dimethylaminoacetophenone, they do mention compounds with similar structural motifs or functionalities, which can be informative for understanding the broader context of this compound's chemistry.
Synthesis Analysis
The synthesis of compounds related to 3'-Dimethylaminoacetophenone involves several steps and can lead to a variety of heterocyclic systems. For instance, the synthesis of 3-(dichloroacetyl)chromone from a related dimethylamino compound is described, which is a precursor for the formation of annulated α-(formyl)pyridines . Another related compound, methyl (Z)-2-acetylamino-3-dimethylaminopropenoate, was prepared from N-acetylglycine and used as a versatile reagent in the synthesis of various heterocyclic systems . These syntheses involve reactions with N-nucleophiles and C-nucleophiles, leading to the formation of substituted pyranones and fused pyranones.
Molecular Structure Analysis
The molecular structure of compounds similar to 3'-Dimethylaminoacetophenone has been established through various methods, including X-ray analysis. For example, the orientation around the double bond for methyl (Z)-2-(N-methyl-N-trifluoroacetyl)-3-dimethylaminopropenoate was determined using this technique . This kind of structural analysis is crucial for understanding the reactivity and potential applications of these compounds in further chemical synthesis.
Chemical Reactions Analysis
The chemical reactions involving dimethylaminoacetophenone derivatives are diverse and lead to the formation of a wide range of heterocyclic compounds. For instance, the reaction of electron-rich amino-heterocycles with 3-(dichloroacetyl)chromone yields diverse fused pyridines . Similarly, the use of dimethylaminoacetophenone derivatives in reactions with heterocyclic amines can lead to the formation of either methyl 2-acetylamino-3-heteroarylaminopropenoates or fused pyrimidinones, depending on the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3'-Dimethylaminoacetophenone derivatives are important for their application in various fields, including medicinal chemistry and materials science. For example, the spectrophotometric assay for 2-dimethylamino-3',4'-dihydroxyacetophenone hydrochloride in biological fluids relies on the compound's stability in borate buffer and its ultraviolet absorption properties . These properties are also relevant for the compound's excretion and metabolism in biological systems.
Applications De Recherche Scientifique
Spectrophotometric Assay in Biological Fluids
The use of 3'-Dimethylaminoacetophenone in biological fluid analysis is notable. A study by Bryan and Takahashi (1968) describes a method for determining this compound in various biological samples, including whole blood, plasma, and urine. This method involves stabilizing the compound in a buffer and chromatography, followed by spectrophotometry. It's significant for its application in cancer patient urine analysis and metabolism studies in rat liver.
Pharmacological Research Tool
In pharmacological research, 3'-Dimethylaminoacetophenone derivatives have been identified as potential drug leads. Croston et al. (2002) discovered a nonpeptidic agonist of the urotensin-II receptor, which can be a valuable tool in pharmacological studies and a potential drug candidate due to its selectivity and druglike properties. (Croston et al., 2002)
Neurochemical Research
The compound has been used in neurochemical studies, particularly in investigating acetylcholine synthesis. Hebb et al. (1964) conducted research on the effects of a derivative, hemicholinium-3, on the acetylcholine content of the caudate nucleus in rats. This study contributes to understanding the biochemical processes in the brain. (Hebb et al., 1964)
Antidepressant Agent Development
Clark et al. (1979) explored derivatives of 3'-Dimethylaminoacetophenone as potential antidepressant agents. This research includes the synthesis of analogs and their evaluation in animal models of depression, highlighting the compound's significance in psychiatric drug development. (Clark et al., 1979)
Photochemical Studies
Studies on the fluorescence properties of 3'-Dimethylaminoacetophenone have also been conducted. Matsushita and Hikida (1998) investigated the fluorescence properties of its excited complex with α-cyclodextrin, contributing to photochemistry and molecular interaction research. (Matsushita & Hikida, 1998)
Propriétés
IUPAC Name |
1-[3-(dimethylamino)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(12)9-5-4-6-10(7-9)11(2)3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEMJVGXLJXCSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334091 | |
| Record name | 3'-Dimethylaminoacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Dimethylaminoacetophenone | |
CAS RN |
18992-80-8 | |
| Record name | 3'-Dimethylaminoacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol](/img/structure/B97872.png)
![5,7-Dimethylpyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B97875.png)
